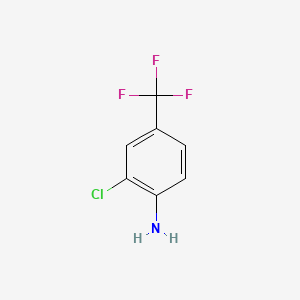

2-Chloro-4-(trifluoromethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBBUTABXEITVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192922 | |

| Record name | 2-Chloro-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39885-50-2 | |

| Record name | 2-Chloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39885-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-trifluoromethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039885502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-trifluoromethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D67KX3WQ3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-3-chlorobenzotrifluoride: A Cornerstone Intermediate in Modern Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-chlorobenzotrifluoride, a halogenated and trifluoromethyl-substituted aniline, has emerged as a pivotal building block in contemporary medicinal chemistry and agrochemical synthesis. Its unique electronic and structural characteristics render it an invaluable synthon for the construction of complex molecular architectures with significant biological activity. This technical guide provides a comprehensive exploration of 4-Amino-3-chlorobenzotrifluoride, encompassing its fundamental chemical properties, detailed spectroscopic characterization, and robust synthetic protocols. Emphasis is placed on its critical role as a key intermediate in the synthesis of multi-kinase inhibitors, most notably the anticancer agent Sorafenib. The guide further delves into the mechanistic underpinnings of the therapeutic agents derived from this versatile intermediate, offering field-proven insights for researchers and professionals engaged in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Synthons

The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug. 4-Amino-3-chlorobenzotrifluoride (also known as 2-Chloro-4-(trifluoromethyl)aniline) perfectly embodies the utility of such a strategically fluorinated building block. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent modulates the reactivity of the aromatic ring and the amino group, providing a versatile handle for a variety of chemical transformations. This guide will illuminate the chemical attributes that make this compound a cornerstone intermediate in modern synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses and for quality control.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 39885-50-2 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃N | [1][2][3] |

| Molecular Weight | 195.57 g/mol | [1][2][3] |

| Appearance | Clear light yellow to yellow liquid after melting | [4] |

| Boiling Point | 214-218 °C (lit.) | [2][4] |

| Density | 1.4160 g/mL at 25 °C (lit.) | [2][4] |

| Refractive Index (n20/D) | 1.5030 (lit.) | [2][4] |

| Synonyms | This compound, 2-Chloro-α,α,α-trifluoro-p-toluidine | [5] |

Spectroscopic Data for Structural Elucidation

The unambiguous identification of 4-Amino-3-chlorobenzotrifluoride is achieved through a combination of spectroscopic techniques. The following data provides a reference for its characterization.

NMR spectroscopy is a powerful tool for confirming the structure of organic molecules. The proton (¹H) and carbon-13 (¹³C) NMR spectra of 4-Amino-3-chlorobenzotrifluoride exhibit characteristic chemical shifts and coupling patterns.

-

¹H NMR (Proton NMR): The spectrum will typically show signals for the aromatic protons and the amine protons. The electron-withdrawing nature of the trifluoromethyl and chloro groups will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region. The amine protons will appear as a broad singlet, and their chemical shift can be concentration-dependent.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substituents.

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 4-Amino-3-chlorobenzotrifluoride will display characteristic absorption bands.[6]

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3510–3380 | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1650–1590 | N-H bending of the primary amine |

| 1600–1475 | C=C stretching of the aromatic ring |

| 1300–1000 | C-N stretching of the aromatic amine |

| ~1320 | C-F stretching of the trifluoromethyl group |

| 800-600 | C-Cl stretching |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, 4-Amino-3-chlorobenzotrifluoride will produce a molecular ion peak (M⁺) at m/z 195.[7][8] The isotopic pattern of the molecular ion will show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, indicative of the presence of one chlorine atom. Common fragmentation pathways include the loss of a chlorine atom, a hydrogen cyanide molecule, or the trifluoromethyl group.[9]

Synthesis of 4-Amino-3-chlorobenzotrifluoride

The industrial synthesis of 4-Amino-3-chlorobenzotrifluoride is a critical process that requires careful control of reaction conditions to achieve high yield and purity. A common and efficient method involves the high-pressure ammonolysis of 3,4-dichlorobenzotrifluoride.

Synthetic Workflow: From Dichlorobenzotrifluoride to Aminochlorobenzotrifluoride

Caption: High-level workflow for the synthesis of 4-Amino-3-chlorobenzotrifluoride.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 4-Amino-3-chlorobenzotrifluoride.[2][4]

Materials:

-

3,4-Dichlorobenzotrifluoride

-

N-Methylpyrrolidone (NMP)

-

Anhydrous activated Potassium Fluoride (KF)

-

Ammonia (NH₃)

Procedure:

-

To a high-pressure autoclave, add N-methylpyrrolidone, anhydrous activated potassium fluoride, and 3,4-dichlorobenzotrifluoride.

-

Seal the autoclave and introduce a measured amount of ammonia at ambient temperature.

-

Heat the reaction mixture to 245-250 °C over a period of 2 hours.

-

Maintain the reactor pressure at 38-40 kg/cm ² by the continuous addition of excess ammonia.

-

Hold the reaction at 245-250 °C and 38-40 kg/cm ² for 8 hours.

-

Cool the reaction mixture to ambient temperature and carefully vent the unreacted ammonia for recovery.

-

Filter the reaction mixture to remove solid residues.

-

Separate the products by fractional distillation. The major product will be 4-Amino-3-chlorobenzotrifluoride, with 3-Amino-4-chlorobenzotrifluoride as a minor isomer.

Causality of Experimental Choices:

-

N-Methylpyrrolidone (NMP): A high-boiling polar aprotic solvent is used to facilitate the dissolution of reactants and to withstand the high reaction temperatures.

-

Potassium Fluoride (KF): Acts as a catalyst to promote the nucleophilic aromatic substitution reaction.

-

High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the substitution of an aromatic chlorine atom with an amino group.

Application in Drug Synthesis: The Case of Sorafenib

The paramount importance of 4-Amino-3-chlorobenzotrifluoride in the pharmaceutical industry is exemplified by its use as a key starting material for the synthesis of Sorafenib, a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[10][11]

The Role of 4-Amino-3-chlorobenzotrifluoride in the Sorafenib Scaffold

In the structure of Sorafenib, the 4-Amino-3-chlorobenzotrifluoride moiety is incorporated into the diaryl urea pharmacophore. This part of the molecule is crucial for binding to the hinge region of the kinase domain.

Synthetic Pathway to Sorafenib

The synthesis of Sorafenib from 4-Amino-3-chlorobenzotrifluoride typically involves the formation of a urea linkage with another key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide.

Caption: Simplified synthetic route to Sorafenib highlighting the key coupling step.

Experimental Protocol for Sorafenib Synthesis

The following is a representative experimental procedure for the synthesis of Sorafenib from its key intermediates.[10][12]

Materials:

-

N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide (Intermediate from 4-Amino-3-chlorobenzotrifluoride and CDI)

-

4-(4-aminophenoxy)-N-methylpicolinamide

-

1,2-dichloroethane

Procedure:

-

Dissolve N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-imidazole-1-carboxamide in 1,2-dichloroethane in a reaction vessel.

-

Heat the solution to 60-65 °C.

-

Add 4-(4-aminophenoxy)-N-methylpicolinamide to the heated solution.

-

Maintain stirring at 60-65 °C for approximately 15-30 minutes, during which a precipitate of Sorafenib will form.

-

Slowly cool the suspension to room temperature and continue stirring for several hours to ensure complete precipitation.

-

Filter the precipitate, wash with 1,2-dichloroethane, and dry under vacuum to yield Sorafenib base.

Mechanism of Action of Sorafenib: A Multi-Kinase Inhibitor

Sorafenib exerts its anticancer effects by inhibiting a range of protein kinases involved in tumor cell proliferation and angiogenesis (the formation of new blood vessels).[13]

Caption: Dual mechanism of action of Sorafenib on tumor cell proliferation and angiogenesis.

By inhibiting the Raf/MEK/ERK signaling pathway, Sorafenib directly hinders tumor cell growth. Simultaneously, its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR) disrupts the formation of new blood vessels that supply nutrients to the tumor, effectively starving it.

Broader Applications and Future Perspectives

While the synthesis of Sorafenib is a prominent application, 4-Amino-3-chlorobenzotrifluoride is also a valuable intermediate in the synthesis of other bioactive molecules. For instance, it is a building block for Regorafenib, another multi-kinase inhibitor.[1][12] Furthermore, its structural motifs are found in various investigational compounds and in the synthesis of certain pesticides.[14][15] The continued exploration of derivatives of 4-Amino-3-chlorobenzotrifluoride holds promise for the discovery of novel therapeutic agents and agrochemicals.

Safety and Handling

4-Amino-3-chlorobenzotrifluoride is a chemical that should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to work in a well-ventilated area and to use personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Amino-3-chlorobenzotrifluoride stands as a testament to the power of strategic molecular design in modern chemistry. Its unique combination of functional groups and electronic properties has made it an indispensable intermediate for the synthesis of life-saving medications like Sorafenib. This guide has provided a comprehensive overview of its chemical nature, synthesis, and application, underscoring its significance for professionals in the field of drug development. As the quest for more effective and targeted therapies continues, the versatility of 4-Amino-3-chlorobenzotrifluoride ensures its continued importance in the synthetic chemist's toolkit.

References

-

A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]

- Process for the preparation of sorafenib. (2009).

- Synthesis method for sorafenib. (2014).

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. (2015). PMC - NIH. [Link]

-

Synthesis of 4-(4-Amino-3-fluorophenoxy)- N -methylpicolinamide ( 7 ). ResearchGate. [Link]

- Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. (2010).

-

Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem. NIH. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. [Link]

- Process for producing 4-amino-3-fluorobenzotrifluoride. (1994).

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

FTIR Absorption Characteristics for Organic Functional Groups | Download Table. ResearchGate. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Organic Chemistry Data. [Link]

-

Interpretation of mass spectra. University of Arizona. [Link]

-

Table of Characteristic IR Absorptions. Northern Illinois University. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

-

Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

-

FTIR Functional Group Database Table with Search - InstaNANO. InstaNANO. [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. Jurnal UPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Amino-3-chlorobenzotrifluoride CAS#: 39885-50-2 [m.chemicalbook.com]

- 3. 39885-50-2 Cas No. | 4-Amino-3-chlorobenzotrifluoride | Matrix Scientific [matrixscientific.com]

- 4. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 [chemicalbook.com]

- 5. 4-Amino-3-chlorobenzotrifluoride | CymitQuimica [cymitquimica.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uni-saarland.de [uni-saarland.de]

- 9. whitman.edu [whitman.edu]

- 10. CN103724259A - Synthesis method for sorafenib - Google Patents [patents.google.com]

- 11. WO2009054004A2 - Process for the preparation of sorafenib - Google Patents [patents.google.com]

- 12. CN108997209B - Preparation method of regorafenib - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 4-Amino-3-Chlorobenzotrifluoride Manufacturer & Supplier in China | Uses, Safety Data, Applications & Price [boulingchem.com]

- 15. Page loading... [wap.guidechem.com]

2-Chloro-4-(trifluoromethyl)aniline CAS number 39885-50-2

An In-Depth Technical Guide to 2-Chloro-4-(trifluoromethyl)aniline (CAS 39885-50-2)

Authored by a Senior Application Scientist

Introduction: A Versatile Fluorinated Building Block

This compound, identified by the CAS number 39885-50-2, is a significant fluorinated aromatic amine that serves as a crucial intermediate in the synthesis of a wide array of high-value chemical entities.[1][2] Its molecular architecture, featuring a chloro substituent ortho to the amine and a potent electron-withdrawing trifluoromethyl group para to it, imparts unique reactivity and physicochemical properties. These characteristics make it an indispensable building block for researchers and development professionals, particularly in the agrochemical and pharmaceutical sectors.[3][4][5] The presence of the trifluoromethyl group is particularly noteworthy, as its incorporation into bioactive molecules can enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] This guide provides a comprehensive technical overview of its properties, synthesis, key reactions, and safety protocols, grounded in established scientific principles and methodologies.

Part 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. This compound is typically a clear, light yellow to yellow liquid or a low-melting solid.[8] Its key physical and chemical data are summarized below for quick reference.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 39885-50-2 | [9][10] |

| Molecular Formula | C₇H₅ClF₃N | [1][9] |

| Molecular Weight | 195.57 g/mol | [11][12] |

| Appearance | Clear colorless to light yellow liquid/solid | [1][8][13] |

| Boiling Point | 214-218 °C (lit.) | [2][11][12] |

| Density | 1.416 g/mL at 25 °C (lit.) | [2][12][14] |

| Refractive Index (n20/D) | 1.5030 (lit.) | [2][12][14] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [12][15] |

| InChI Key | MBBUTABXEITVNY-UHFFFAOYSA-N | [1][9][12] |

| SMILES | Nc1ccc(cc1Cl)C(F)(F)F | [9][12] |

Part 2: Synthesis Pathways and Methodologies

The industrial and laboratory-scale synthesis of this compound is critical for its availability. A prevalent and efficient method involves the high-pressure ammonolysis of 3,4-dichlorobenzotrifluoride. This process selectively replaces the chlorine atom at the 4-position due to the electronic activation provided by the para-trifluoromethyl group.

Workflow Diagram: Synthesis via Ammonolysis

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Ammonolysis of 3,4-Dichlorobenzotrifluoride

This protocol is based on established industrial methods that prioritize high conversion and yield under controlled conditions.[4]

Causality: The choice of a copper catalyst is crucial for facilitating the nucleophilic aromatic substitution of the chlorine atom by ammonia. The reaction is performed at elevated temperature and pressure to overcome the activation energy and drive the reaction to completion.[4] The use of an alkali metal halide, such as potassium fluoride, can further enhance the reaction rate.[4]

Step-by-Step Methodology:

-

Reactor Charging: A high-pressure autoclave is charged with 3,4-dichlorobenzotrifluoride, a copper catalyst, and calcined potassium fluoride.[4] A solvent like N-methylpyrrolidone (NMP) may be used.[4]

-

Ammonia Introduction: The reactor is sealed, and anhydrous ammonia is introduced from a pressure tank.[8]

-

Heating and Pressurization: The reaction mixture is heated to a target temperature of 245-250°C over approximately 2 hours.[8] During this phase, the internal pressure will rise. Excess ammonia is continuously added to maintain a constant pressure of 38-40 kg/cm ².[8]

-

Reaction Maintenance: The mixture is held at the target temperature and pressure for a duration of 8 hours to ensure complete reaction.[8]

-

Cool-down and Recovery: The reactor is cooled to ambient temperature. Unreacted ammonia is carefully vented and recovered for reuse.[8]

-

Purification: The resulting reaction mixture is filtered to remove solid catalysts and salts. The final product, this compound, is then isolated and purified from the filtrate via fractional distillation.[8]

Part 3: Key Reactions and Applications in Agrochemicals

This compound is not an end-product but a versatile intermediate. Its primary value lies in its subsequent transformations. A prominent application is its use in the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, a key precursor for the broad-spectrum insecticide, Fipronil.[4][5]

Reaction Diagram: Chlorination to a Fipronil Intermediate

Caption: Synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline.

Protocol: Directed Chlorination

Causality: The amino group of the aniline is a powerful ortho-, para-director. Since the para position is blocked by the trifluoromethyl group, chlorination occurs at the vacant ortho positions (2- and 6- relative to the amine). Sulfuryl chloride is an effective chlorinating agent for this transformation, often used in a chlorinated hydrocarbon solvent.[4]

Step-by-Step Methodology:

-

Solution Preparation: A mixture of this compound is dissolved in a suitable solvent, such as chlorobenzene, within a reaction vessel.[4]

-

Reagent Addition: Sulfuryl chloride (SO₂Cl₂) is added dropwise to the solution over several hours while maintaining the temperature between 55-60°C.[4]

-

Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until the starting material is consumed and the desired product, 2,6-dichloro-4-(trifluoromethyl)aniline, is the major component.[4]

-

Completion: Additional chlorinating agent may be added if necessary to drive the reaction to completion.[4]

-

Product Isolation: Upon completion, the reaction medium is treated (e.g., neutralized and washed) and subjected to fractional distillation to isolate the high-purity 2,6-dichloro-4-(trifluoromethyl)aniline.[4]

Part 4: Safety, Handling, and Hazard Profile

As with any active chemical intermediate, strict adherence to safety protocols is mandatory when handling this compound. It is classified as toxic and an irritant.

Table 2: GHS Hazard and Precautionary Information

| Category | Statement Code | Description |

| Hazard | H301, H311 | Toxic if swallowed or in contact with skin.[12][16] |

| H332 | Harmful if inhaled.[12][16] | |

| H315 | Causes skin irritation.[12][16] | |

| H319 | Causes serious eye irritation.[12][16] | |

| H335 | May cause respiratory irritation.[12][16] | |

| H400 | Very toxic to aquatic life.[12][16] | |

| Precaution | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[16] |

| P273 | Avoid release to the environment.[16] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[16] | |

| P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[16] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

Handling and Storage:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Use chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing.[12][16] A suitable respirator (e.g., type ABEK filter) should be used if inhalation risk is high.[12]

-

Storage: Keep the container tightly sealed in a dry, dark, and well-ventilated place at room temperature.[8]

-

Spill Response: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[16] Do not let the product enter drains.[16]

Conclusion

This compound is a cornerstone intermediate whose strategic importance in the chemical industry cannot be overstated. Its unique substitution pattern provides a reactive handle for constructing more complex molecules, most notably in the synthesis of high-performance agrochemicals and potentially novel pharmaceuticals. A thorough understanding of its physicochemical properties, synthesis routes, reactivity, and safety profile, as detailed in this guide, is essential for any scientist or researcher aiming to leverage this potent building block for innovation in drug discovery and material science.

References

-

This compound | CymitQuimica. CymitQuimica.

-

This compound - ChemBK. ChemBK.

-

MSDS of this compound. Molbase.

-

This compound | CAS No- 39885-50-2 | Simson Pharma Limited. Simson Pharma Limited.

-

This compound, 97% | 39885-50-2 - Otto Chemie Pvt. Ltd. Otto Chemie Pvt. Ltd.

-

This compound 97 39885-50-2 - Sigma-Aldrich. Sigma-Aldrich.

-

This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

2-Cloro-4-(trifluorometoxi)anilina - Chem-Impex. Chem-Impex.

-

39885-50-2 | this compound - Capot Chemical. Capot Chemical.

-

4-Amino-3-chlorobenzotrifluoride | 39885-50-2 - ChemicalBook. ChemicalBook.

-

A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. Quick Company.

-

This compound 97 39885-50-2 - Sigma-Aldrich. Sigma-Aldrich.

-

39885-50-2 Cas No. | 4-Amino-3-chlorobenzotrifluoride - Apollo Scientific. Apollo Scientific.

-

This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.

-

The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.

-

CAS 445-03-4: 2-Trifluoromethyl-4-chloroaniline - CymitQuimica. CymitQuimica.

-

2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. BOC Sciences.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. chemimpex.com [chemimpex.com]

- 4. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. CAS 445-03-4: 2-Trifluoromethyl-4-chloroaniline [cymitquimica.com]

- 8. 4-Amino-3-chlorobenzotrifluoride | 39885-50-2 [chemicalbook.com]

- 9. A12242.14 [thermofisher.com]

- 10. 39885-50-2 | this compound - Capot Chemical [capotchem.com]

- 11. This compound, 97% | 39885-50-2 | Ottokemi™ [ottokemi.com]

- 12. 2-氯-4-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 14. This compound 97 39885-50-2 [sigmaaldrich.com]

- 15. 39885-50-2 Cas No. | 4-Amino-3-chlorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 16. capotchem.cn [capotchem.cn]

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-(trifluoromethyl)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-(trifluoromethyl)aniline

This compound, also identified by its synonym 4-Amino-3-chlorobenzotrifluoride (CAS No: 39885-50-2), is a highly significant fluorinated aromatic amine.[1] Its molecular structure, featuring a trifluoromethyl group and a chlorine atom on the aniline ring, imparts unique electronic properties and lipophilicity. These characteristics make it an invaluable building block in the synthesis of a wide array of high-value chemical entities. In the agrochemical sector, it serves as a crucial precursor for advanced insecticides and herbicides.[2] Similarly, in pharmaceutical development, its structural motifs are incorporated into active pharmaceutical ingredients (APIs) to enhance metabolic stability, binding affinity, and overall efficacy.[3] This guide provides an in-depth exploration of the primary, field-proven synthetic pathways to this versatile intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and process optimization insights.

Core Synthesis Pathway I: High-Pressure Ammonolysis of 3,4-Dichlorobenzotrifluoride

The most prevalent and industrially scalable method for synthesizing this compound is through the high-pressure, high-temperature ammonolysis of 3,4-Dichlorobenzotrifluoride. This reaction is a classic example of nucleophilic aromatic substitution (SNAr), a cornerstone of industrial organic synthesis.

Causality and Mechanistic Insight

The SNAr mechanism is viable here due to the electronic nature of the substrate. The trifluoromethyl (-CF3) group is a powerful electron-withdrawing group, which activates the aromatic ring toward nucleophilic attack by reducing its electron density. This effect is most pronounced at the ortho and para positions. Ammonia (NH3), acting as the nucleophile, preferentially attacks the carbon atom at position 4 (para to the -CF3 group), leading to the displacement of the chloride leaving group. The reaction's regioselectivity, favoring the formation of this compound over the 3-amino-4-chlorobenzotrifluoride isomer, is a direct consequence of the superior stabilization of the Meisenheimer intermediate when the attack occurs at the para position.

The process necessitates forcing conditions—high temperature and pressure—to overcome the activation energy associated with disrupting the aromaticity of the benzene ring. The use of a copper catalyst, typically cuprous chloride (CuCl), is crucial for facilitating the substitution, likely through a mechanism involving copper-complexation that lowers the activation energy of the substitution. An alkali halide, such as potassium fluoride (KF), is often added as a co-catalyst or promoter.[4]

Sources

- 1. 39885-50-2 Cas No. | 4-Amino-3-chlorobenzotrifluoride | Matrix Scientific [matrixscientific.com]

- 2. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 3. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

2-Chloro-4-(trifluoromethyl)aniline literature review

An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)aniline

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block in modern organic synthesis. Intended for researchers, chemists, and professionals in the pharmaceutical and agrochemical industries, this document delves into the compound's properties, synthesis, reactivity, and applications, grounded in established scientific literature and process chemistry insights.

Introduction and Strategic Importance

This compound, also known as 4-amino-3-chlorobenzotrifluoride, is an aromatic amine distinguished by the presence of both a chlorine atom and a trifluoromethyl group on the aniline scaffold. This unique substitution pattern imparts specific electronic properties and steric influences that make it a highly valuable intermediate. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly lowers the pKa of the amino group and enhances the metabolic stability and lipophilicity of derivative compounds. The chlorine atom provides a reactive site for further functionalization, typically through nucleophilic aromatic substitution or cross-coupling reactions.

Its primary significance lies in its role as a precursor to high-value chemical entities. Most notably, it is a critical intermediate in the synthesis of N-phenylpyrazole insecticides, such as Fipronil, and various pharmaceutical agents.[1] Its structural motifs are frequently incorporated to modulate the biological activity and pharmacokinetic profiles of target molecules.

Physicochemical and Safety Profile

Understanding the fundamental properties of a chemical is paramount for its effective and safe utilization in a laboratory or industrial setting.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 39885-50-2 | [2] |

| Molecular Formula | C₇H₅ClF₃N | [3][4] |

| Molecular Weight | 195.57 g/mol | [2][3] |

| Appearance | Clear colorless to yellow liquid or solid | [2][4][5] |

| Boiling Point | 214-218 °C | [2] |

| Density | 1.416 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.5030 | [6] |

| InChI Key | MBBUTABXEITVNY-UHFFFAOYSA-N | [4][7] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled environment.

-

Hazard Statements : Toxic if swallowed (H301), Toxic in contact with skin (H311), Harmful if inhaled (H332), Causes skin irritation (H315), Causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] It is also very toxic to aquatic life (H400).[3]

-

Precautionary Measures : Handling should be performed in a well-ventilated fume hood.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat, is mandatory.[3]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[1]

-

First Aid : In case of contact with eyes, rinse cautiously with water for several minutes.[3] If swallowed, immediately call a poison center or doctor.[3] In case of skin contact or inhalation, seek medical attention.[3][8]

Synthesis and Manufacturing Processes

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and economically viable route starts from the readily available p-chlorobenzotrifluoride.

The diagram below illustrates a representative synthetic pathway.

Caption: Generalized synthetic pathway to this compound.

Detailed Synthesis Protocol: Ammonolysis of 3,4-Dichlorobenzotrifluoride

An alternative patented method involves the direct ammonolysis of 3,4-dichlorobenzotrifluoride. This process offers a more direct route, though it may produce isomeric impurities that require careful separation.[9]

Objective: To synthesize this compound via high-temperature ammonolysis.

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Anhydrous Ammonia

-

Potassium Fluoride (calcined)

-

N-Methylpyrrolidone (NMP)

-

Autoclave reactor

Procedure:

-

Charge a high-pressure autoclave with N-methylpyrrolidone (NMP), 3,4-dichlorobenzotrifluoride, and calcined potassium fluoride.[9]

-

Seal the autoclave and purge with an inert gas (e.g., nitrogen).

-

Introduce anhydrous ammonia into the reactor.

-

Heat the mixture to a temperature range of 240-250 °C and maintain for several hours under elevated pressure.[9]

-

Monitor the reaction progress using gas chromatography (GC) to determine the conversion of the starting material.

-

After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

-

The reaction mixture is then subjected to a work-up procedure, typically involving filtration to remove inorganic salts, followed by extraction.

-

The crude product is purified by fractional distillation under reduced pressure to isolate this compound from isomers and residual solvent.[9]

Causality: The use of a polar aprotic solvent like NMP facilitates the nucleophilic aromatic substitution by solvating the potassium fluoride and enhancing the nucleophilicity of the ammonia. The high temperature and pressure are necessary to overcome the activation energy for the substitution of an aryl chloride.[9]

Chemical Reactivity and Downstream Applications

The utility of this compound stems from its versatile reactivity, primarily centered around the amino group and the aromatic ring.

Chlorination to 2,6-Dichloro-4-(trifluoromethyl)aniline

A crucial industrial reaction is the selective ortho-chlorination of this compound to produce 2,6-dichloro-4-(trifluoromethyl)aniline. This product is a key intermediate for synthesizing fipronil and other N-phenylpyrazole insecticides.[1][9]

Caption: Chlorination reaction to form a key agrochemical intermediate.

Experimental Rationale: The chlorination is typically carried out using agents like sulfuryl chloride in a chlorinated hydrocarbon solvent.[9] The reaction temperature is carefully controlled (e.g., 55-60 °C) to prevent side reactions and the formation of trichlorinated byproducts.[9] The amino group directs the incoming electrophile (chlorine) to the ortho position. The presence of one chlorine atom already on the ring slightly deactivates it, but the strong activating effect of the amino group still facilitates the second chlorination at the other ortho position.

Role in Agrochemicals: The Fipronil Case

2,6-Dichloro-4-(trifluoromethyl)aniline is the cornerstone for the synthesis of Fipronil. The synthesis involves the reaction of this aniline derivative with other reagents to construct the pyrazole ring system characteristic of this class of insecticides. Fipronil functions by blocking GABA-gated chloride channels in insects, leading to central nervous system disruption.[1]

Pharmaceutical Synthesis

While less documented in publicly available literature than its agrochemical uses, this aniline derivative and its isomers are valuable building blocks for pharmaceutical active ingredients (APIs). The trifluoromethyl group is a common feature in modern drugs for improving metabolic stability and binding affinity. The aniline moiety allows for the construction of a wide range of heterocyclic structures used in drug discovery. For instance, related fluorinated anilines are used to synthesize kinase inhibitors and other therapeutic agents.[10]

Conclusion

This compound is a specialty chemical of significant industrial importance. Its synthesis, while challenging, is well-established, and its unique electronic and steric properties make it an indispensable building block for complex, high-value molecules in the agrochemical and pharmaceutical sectors. A thorough understanding of its properties, reactivity, and safe handling protocols is essential for any scientist or engineer working with this versatile intermediate.

References

- Vertex AI Search. (2012). MSDS of this compound.

- Fisher Scientific. CAS RN 320-51-4.

- Simson Pharma Limited. This compound | CAS No- 39885-50-2.

- Quick Company.

- Otto Chemie Pvt. Ltd. This compound, 97% | 39885-50-2.

- Gujarat Fluorochemicals Limited. (2020). A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.

- CymitQuimica. This compound.

- BLD Pharm. 320-51-4|4-Chloro-3-(trifluoromethyl)aniline.

- NIST. Benzenamine, 4-chloro-3-(trifluoromethyl)-. NIST Chemistry WebBook.

- ChemBK. (2024). This compound.

- Thermo Scientific Chemicals. This compound, 98% 25 g.

- Sigma-Aldrich. 4-Chloro-3-(trifluoromethyl)aniline 99 320-51-4.

- Santa Cruz Biotechnology. 4-Chloro-3-(trifluoromethyl)aniline | CAS 320-51-4.

- Sigma-Aldrich. This compound 97 39885-50-2.

- Thermo Scientific Chemicals. This compound, 98% 100 g.

- PubChem. 2-Chloro-4-trifluoromethylaniline | C7H5ClF3N | CID 162001.

- Sigma-Aldrich. 4-Chloro-2-(trifluoromethyl)aniline 97 445-03-4.

- Sigma-Aldrich. (1999). Quantitative studies on the urinary metabolic fate of 2-chloro-4-trifluoromethylaniline in the rat using 19F-NMR spectroscopy and directly coupled HPLC-NMR-MS. Xenobiotica.

- WIPO Patentscope. Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

- Angene Chemical. (2024).

- Thermo Fisher Scientific. (2025).

- Thermo Scientific Chemicals. This compound, 98% 5 g.

- Justia Patents. (2010). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- Al-Howsawy, H. O. M., et al. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Journal of Chemical Research.

- Google Patents. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Google Patents. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline.

- Ossila. 2-Fluoro-4-(trifluoromethyl)aniline | CAS Number 69409-98-9.

- Google Patents. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

- Google Patents. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

Sources

- 1. gfl.co.in [gfl.co.in]

- 2. This compound, 97% | 39885-50-2 | Ottokemi™ [ottokemi.com]

- 3. capotchem.cn [capotchem.cn]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-クロロ-4-(トリフルオロメチル)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. A12242.14 [thermofisher.com]

- 8. angenechemical.com [angenechemical.com]

- 9. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 10. ossila.com [ossila.com]

A Spectroscopic Guide to 2-Chloro-4-(trifluoromethyl)aniline: Structure Elucidation and Quality Control

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Chloro-4-(trifluoromethyl)aniline (CAS No. 39885-50-2), a key intermediate in the synthesis of pharmaceuticals and agrochemicals. For professionals in drug development and chemical synthesis, rigorous structural confirmation and purity assessment are paramount. This document consolidates essential spectroscopic methodologies—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—offering both field-proven experimental protocols and in-depth data interpretation. The causality behind instrumental choices and the logic of spectral interpretation are emphasized to provide a self-validating framework for researchers and scientists.

Introduction: The Analytical Imperative

This compound is a substituted aniline whose molecular architecture is of significant interest to medicinal and process chemists.[1][2] The presence of a chloro group and a trifluoromethyl group on the aniline ring imparts specific electronic properties and reactivity, making it a valuable building block.[3] However, these same features create a complex analytical challenge. Positional isomers, such as 4-Chloro-2-(trifluoromethyl)aniline, can exhibit similar physical properties but possess vastly different toxicological and reactivity profiles. Therefore, unambiguous identification via a multi-technique spectroscopic approach is not merely procedural—it is a foundational requirement for safety, efficacy, and process reproducibility.

This guide moves beyond a simple recitation of data. It explains the why behind the data, demonstrating how Infrared, NMR, and Mass Spectrometry provide complementary information that, when integrated, delivers an unassailable structural confirmation.

Molecular Structure and Spectroscopic Implications

The structure of this compound dictates its spectroscopic signature. The molecule features a 1,2,4-trisubstituted benzene ring bearing three distinct functional groups: an amine (-NH₂), a chloro (-Cl), and a trifluoromethyl (-CF₃).

-

Amine Group (-NH₂): An activating, ortho-para directing group. It will give characteristic stretches in the IR spectrum and its protons will appear as a potentially broad signal in the ¹H NMR spectrum.

-

Chloro Group (-Cl): A deactivating, ortho-para directing group. Its primary influence will be on the electronic environment of adjacent protons and carbons in NMR and its isotopic signature (³⁵Cl/³⁷Cl) will be critical in mass spectrometry.

-

Trifluoromethyl Group (-CF₃): A strongly deactivating, meta-directing group with a powerful electron-withdrawing effect. It will cause significant downfield shifts in NMR for nearby nuclei and produce characteristic, strong absorption bands in the IR spectrum.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [style=invis];

} Caption: Molecular structure of this compound with atom numbering.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is the frontline technique for rapid functional group identification. By probing the vibrational modes of chemical bonds, it provides a molecular "fingerprint." For this compound, the key is to identify the characteristic absorptions of the amine, aromatic, C-Cl, and C-F bonds.

Predicted Infrared Absorption Data

The following table outlines the expected absorption bands. These predictions are based on established correlation tables and data from analogous substituted anilines.[4][5]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3480 - 3380 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |

| 1630 - 1600 | Strong | N-H Scissoring (Bending) | Primary Amine (-NH₂) |

| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1350 - 1100 | Very Strong | C-F Stretch | Trifluoromethyl (-CF₃) |

| 1300 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 850 - 750 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring |

| 800 - 600 | Medium | C-Cl Stretch | Aryl Chloride |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR technique is ideal for liquid or solid samples, requiring minimal preparation.

-

Instrument Preparation: Ensure the Bruker Tensor 27 FT-IR (or equivalent) is powered on and the ATR crystal (e.g., diamond) is clean.[6]

-

Background Scan: With the clean, empty ATR crystal, run a background scan. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal. If the sample is a solid-liquid mixture, ensure good contact is made.[7]

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio. The standard spectral range is 4000-400 cm⁻¹.[6]

-

Data Processing: The resulting spectrum should be baseline-corrected and peak-picked using the instrument software. Compare the observed peaks with the predicted values in the table above.

FTIR Workflow Diagram

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can map out the complete carbon-hydrogen framework and confirm the position of the fluorine-containing substituent.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show three distinct signals in the aromatic region and one for the amine protons. The chemical shifts are heavily influenced by the electronic effects of the substituents. The -NH₂ group is electron-donating, while the -Cl and -CF₃ groups are strongly electron-withdrawing.

| Proton (See Structure) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Chemical Shift and Splitting |

| H6 | ~7.45 | d | J(H6-H5) ≈ 2.5 Hz | 1H | Deshielded by ortho -Cl group. Split by meta H5. |

| H5 | ~7.20 | dd | J(H5-H3) ≈ 8.5 Hz, J(H5-H6) ≈ 2.5 Hz | 1H | Influenced by ortho -CF₃ and meta -Cl. Split by ortho H3 and meta H6. |

| H3 | ~6.80 | d | J(H3-H5) ≈ 8.5 Hz | 1H | Shielded by ortho -NH₂ group. Split by ortho H5. |

| NH₂ | ~4.0 (variable) | br s | - | 2H | Broad signal due to quadrupolar relaxation and exchange. Shift is solvent/concentration dependent. |

Note: These are predicted values based on data from analogous compounds like 4-(trifluoromethyl)aniline and established substituent additivity rules.[8]

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The molecule is expected to show 7 distinct carbon signals. The signal for the carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling.

| Carbon (See Structure) | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Rationale for Chemical Shift |

| C1 (-NH₂) | ~145.0 | s | Attached to electron-donating -NH₂. |

| C2 (-Cl) | ~118.0 | s | Attached to -Cl, deshielded. |

| C3 | ~115.0 | s | Shielded by para -NH₂ group. |

| C4 (-CF₃) | ~125.0 | q (J ≈ 30-35 Hz) | Deshielded by -CF₃, split into a quartet. |

| C5 | ~127.0 | q (J ≈ 3-4 Hz) | Meta to -CF₃, weak quartet splitting. |

| C6 | ~130.0 | s | Ortho to -Cl, deshielded. |

| -CF₃ | ~124.0 | q (J ≈ 270-275 Hz) | Strong C-F coupling results in a large quartet. |

¹⁹F NMR Spectroscopy

Given the trifluoromethyl group, ¹⁹F NMR is an essential validation technique. A single, sharp singlet is expected for the three equivalent fluorine atoms. Its chemical shift provides confirmation of the Ar-CF₃ moiety. A study on the metabolism of this specific compound utilized ¹⁹F-NMR, underscoring its relevance.[9]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Filter the solution into a 5 mm NMR tube.

-

Instrument Setup (e.g., Bruker 500 MHz): Insert the sample, lock onto the deuterium signal of the CDCl₃, and shim the magnetic field to achieve high homogeneity.

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 8-16 scans with a relaxation delay of 2-5 seconds.

-

Set the spectral width to cover a range from -1 to 10 ppm.

-

-

¹³C Spectrum Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire several hundred to a few thousand scans, as ¹³C has a low natural abundance. A relaxation delay of 2 seconds is standard.

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra to determine chemical shifts and coupling constants.

J-Coupling Relationship Diagram

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation information, which helps piece the structure together. The presence of chlorine makes the isotopic pattern a key diagnostic feature.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺•): The molecular weight is 195.57 g/mol .[7] EI-MS will show a molecular ion cluster with peaks at m/z 195 and m/z 197 . The key confirmatory feature is the relative intensity of these peaks, which should be approximately 3:1 , corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]

-

Major Fragmentation Pathways: Fragmentation in EI-MS is predictable. Logical losses from the molecular ion will validate the structure.

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Neutral Loss | Rationale |

| 195 / 197 | [C₇H₅ClF₃N]⁺• | - | Molecular Ion (M⁺•) |

| 176 / 178 | [C₇H₄ClF₂N]⁺• | •F | Loss of a fluorine radical is less common but possible. |

| 160 / 162 | [C₇H₅F₃N]⁺• | •Cl | Loss of the chlorine radical. |

| 126 | [C₆H₅F₃]⁺• | •Cl, HCN | Loss of chlorine followed by the elimination of hydrogen cyanide. |

| 145 | [C₆H₄F₃]⁺ | •Cl, •NH | Loss of chlorine and the amine radical. |

| 69 | [CF₃]⁺ | C₇H₅ClN | A very common and stable fragment for trifluoromethyl compounds. |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector: 250 °C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min.

-

-

MS Method (EI Source):

-

Ion Source Temp: 230 °C.

-

Electron Energy: 70 eV (Standard for library matching).

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Analyze the chromatogram to find the peak for the target compound. Examine the mass spectrum for that peak, identifying the molecular ion cluster and major fragment ions. Compare the fragmentation pattern against the predicted data.

Predicted Fragmentation Pathway

Integrated Analysis and Conclusion

No single spectroscopic technique provides a complete structural picture. The true power of this analytical approach lies in the integration of all data:

-

FTIR confirms the presence of -NH₂, aromatic, -CF₃, and -C-Cl functional groups.

-

Mass Spectrometry establishes the correct molecular weight (195.57 g/mol ) and confirms the presence of one chlorine atom via the 3:1 isotopic pattern at m/z 195/197.

-

NMR Spectroscopy provides the final, unambiguous proof of structure. ¹H and ¹³C NMR confirm the 1,2,4-substitution pattern and the precise connectivity of the atoms, while ¹⁹F NMR validates the trifluoromethyl group's presence.

By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the identity and purity of this compound, ensuring the integrity and success of their synthetic and developmental endeavors.

References

-

Otto Chemie Pvt. Ltd. (n.d.). This compound, 97%. Otto Chemie. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. (2021). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Royal Society of Chemistry. [Link]

-

ResearchGate. (2018). FT-IR spectra of Pure components. ResearchGate. [Link]

-

Oberacher, H. et al. (2019). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry. BMC Bioinformatics. [Link]

-

ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

-

NIST. (n.d.). Aniline, 2-nitro-4-trifluoromethyl-. NIST Chemistry WebBook. [Link]

-

F. A. T., Rohman, & M., Firdaus. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Stahl, T. et al. (2013). C(sp3)-F bond activation of CF3-substituted anilines with catalytically generated silicon cations. Journal of the American Chemical Society. [Link]

Sources

- 1. 2-Chloro-4-trifluoromethylaniline | C7H5ClF3N | CID 162001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A12242.06 [thermofisher.com]

- 3. C(sp3)-F bond activation of CF3-substituted anilines with catalytically generated silicon cations: spectroscopic evidence for a hydride-bridged Ru-S dimer in the catalytic cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound, 97% | 39885-50-2 | Ottokemi™ [ottokemi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-氯-4-(三氟甲基)苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Mass Spectrometry of 2-Chloro-4-(trifluoromethyl)aniline

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 2-Chloro-4-(trifluoromethyl)aniline (C₇H₅ClF₃N), a compound of significant interest in pharmaceutical and chemical synthesis.[1] As researchers and drug development professionals, a comprehensive understanding of its fragmentation patterns is crucial for unambiguous identification and characterization. This document moves beyond a simple recitation of data, offering a mechanistic interpretation of the compound's behavior under electron ionization, grounded in established principles of mass spectrometry.

Foundational Molecular Characteristics

A precise understanding of the analyte's properties is the bedrock of any mass spectrometric analysis. This compound is a substituted aniline with a molecular formula of C₇H₅ClF₃N.[2]

| Property | Value | Source |

| Molecular Formula | C₇H₅ClF₃N | Thermo Scientific[2] |

| Molecular Weight | 195.57 g/mol | Sigma-Aldrich |

| CAS Number | 39885-50-2 | Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[3] |

The presence of both a chlorine atom and a trifluoromethyl group on the aniline scaffold dictates a unique and predictable fragmentation signature. The natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key feature to anticipate in the resulting mass spectrum.[4][5]

Ionization and Instrumentation: A Deliberate Approach

For a semi-volatile, thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. EI at a standard 70 eV provides robust fragmentation and yields reproducible spectra that are ideal for library matching and structural elucidation.[6]

Recommended GC-MS Protocol

This protocol is designed to achieve excellent chromatographic separation and generate a high-quality mass spectrum.

Instrumentation:

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for aromatic amines (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[6]

-

Mass Spectrometer (MS): An instrument with an EI source and a quadrupole or time-of-flight (TOF) mass analyzer.[6]

Sample Preparation:

-

Prepare a stock solution of 1 mg/mL this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a working concentration of 10-50 µg/mL to avoid detector saturation.

GC-MS Parameters:

| Parameter | Recommended Setting | Rationale |

| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |

| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and maintains sharp peak shapes. |

| Injection Volume | 1 µL | Standard volume for capillary GC. |

| Carrier Gas | Helium at 1 mL/min | Provides good efficiency and is inert. |

| Oven Program | 70°C (2 min hold), then 10°C/min to 280°C (5 min hold) | A standard ramp for separating semi-volatile compounds.[6] |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between the GC and MS. |

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Ionization Energy | 70 eV | The industry standard for creating searchable library spectra.[6] |

| Source Temperature | 230 °C | A typical temperature to maintain ion source cleanliness. |

| Mass Range | m/z 40-400 | Captures the molecular ion and all significant fragments. |

Workflow Diagram

Caption: GC-MS workflow for the analysis of this compound.

Deconstructing the Mass Spectrum: A Mechanistic Approach

The electron ionization of this compound initiates a cascade of fragmentation events. The resulting mass spectrum is a fingerprint of the molecule's structure.

The Molecular Ion: The First Clue

The molecular ion peak (M⁺˙) is expected at m/z 195 , corresponding to the nominal molecular weight of the compound with the ³⁵Cl isotope. A crucial confirmation is the presence of the [M+2]⁺˙ peak at m/z 197 , with an intensity approximately one-third of the m/z 195 peak, which is the characteristic signature of a monochlorinated compound.[4][5]

Primary Fragmentation Pathways

The fragmentation of the molecular ion is driven by the relative stability of the resulting ions and neutral losses. For aromatic amines and trifluoromethylated compounds, several key fragmentation routes are anticipated.[7][8]

Key Predicted Fragments for this compound:

| m/z (³⁵Cl) | Proposed Fragment | Neutral Loss | Mechanistic Rationale |

| 195/197 | [C₇H₅ClF₃N]⁺˙ | - | Molecular Ion (M⁺˙) |

| 176/178 | [C₇H₅ClF₂]⁺ | •F | Loss of a fluorine radical from the CF₃ group. |

| 160/162 | [C₇H₄ClF₂N]⁺ | •HF | Loss of hydrogen fluoride, a common pathway for fluorine-containing compounds. |

| 126 | [C₆H₄F₃]⁺ | •Cl, •HCN | Loss of the chlorine atom followed by the elimination of hydrogen cyanide from the aniline ring. |

| 99 | [C₅H₄Cl]⁺ | •CF₃, •HCN | Loss of the trifluoromethyl radical followed by elimination of HCN. |

| 69 | [CF₃]⁺ | C₆H₅ClN | Formation of the stable trifluoromethyl cation.[9] |

Fragmentation Pathway Diagram

The relationships between these key fragments can be visualized as follows:

Caption: Proposed EI fragmentation of this compound.

Trustworthiness and Self-Validation

The protocols and interpretations presented here are built on a self-validating framework:

-

Isotopic Pattern Recognition: The 3:1 ratio of the M⁺˙ and [M+2]⁺˙ peaks, and any chlorine-containing fragments, provides an internal validation of the elemental composition.[4]

-

Logical Fragmentation: The observed fragments align with established principles of ion stability and common neutral losses for halogenated and aromatic compounds.[7][10]

-

Reproducibility: The standardized 70 eV EI method ensures that the obtained spectrum is reproducible and can be compared against spectral libraries for confirmation.

By adhering to the detailed methodology and understanding the mechanistic underpinnings of the fragmentation process, researchers can confidently identify and characterize this compound in complex matrices, ensuring the integrity and progression of their research and development efforts.

References

-

Fluorine notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Otto Chemie Pvt. Ltd. This compound, 97%. Available at: [Link]

-

ResearchGate. (2020). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Available at: [Link]

- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ResearchGate. (2008). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

Sources

- 1. 39885-50-2|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 2-Chloro-4-trifluoromethylaniline | C7H5ClF3N | CID 162001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 10. researchgate.net [researchgate.net]

FTIR spectrum of 4-Amino-3-chlorobenzotrifluoride

An In-Depth Technical Guide to the FTIR Spectrum of 4-Amino-3-chlorobenzotrifluoride

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Molecular Signature

4-Amino-3-chlorobenzotrifluoride, also known as 2-Chloro-4-(trifluoromethyl)aniline, is a substituted aniline derivative with significant applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the unique combination of an aromatic amine, a chloro substituent, and a strongly electron-withdrawing trifluoromethyl group. The precise arrangement of these functional groups dictates the molecule's reactivity, stability, and biological activity.

Fourier-Transform Infrared (FTIR) Spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such complex organic molecules.[4][5] By measuring the absorption of infrared radiation by molecular vibrations, FTIR provides a distinct "fingerprint" that is unique to the compound's structure.[4] This guide offers a comprehensive analysis of the , bridging theoretical principles with practical experimental methodology for researchers, scientists, and drug development professionals.

Molecular Structure and Expected Vibrational Modes

The is a composite of the vibrational modes of its constituent functional groups. Understanding the contribution of each part is key to a successful interpretation. The molecule's structure is a 1,2,4-trisubstituted benzene ring.

Caption: Molecular Structure of 4-Amino-3-chlorobenzotrifluoride.

The primary contributors to the IR spectrum are:

-

Primary Aromatic Amine (-NH₂): This group gives rise to characteristic N-H stretching and bending vibrations.

-

Trifluoromethyl Group (-CF₃): The C-F bonds in this group produce very strong and intense absorption bands due to the large change in dipole moment during vibration.[3]

-

Aryl Chloride (C-Cl): The C-Cl bond has a characteristic stretching frequency in the lower wavenumber region of the spectrum.

-

Substituted Benzene Ring: The aromatic ring itself has C=C stretching and C-H stretching and bending modes. The substitution pattern influences the position of the C-H out-of-plane bending bands.

Comprehensive Analysis of the FTIR Spectrum

The FTIR spectrum can be logically divided into distinct regions, each corresponding to specific types of molecular vibrations.[5] The following is a detailed breakdown of the expected absorption bands for 4-Amino-3-chlorobenzotrifluoride.

I. The N-H and C-H Stretching Region (4000 - 2800 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of bonds to hydrogen.

-

N-H Stretching: As a primary aromatic amine, two distinct bands are expected.[6][7][8]

-

Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring typically results in one or more sharp, medium-intensity bands just above 3000 cm⁻¹ (usually in the 3100-3000 cm⁻¹ range).[10][11]

II. The Double Bond Region (1700 - 1500 cm⁻¹)

This region is crucial for identifying the amine and aromatic ring components.

-

N-H Bending (Scissoring): Primary amines exhibit a characteristic bending vibration (scissoring motion) in the 1650-1580 cm⁻¹ range.[6][8] This band can sometimes be obscured by or overlap with aromatic ring vibrations.

-

Aromatic C=C Ring Stretching: The benzene ring gives rise to a series of bands, often of variable intensity, between 1600 cm⁻¹ and 1475 cm⁻¹.[11] These absorptions confirm the presence of the aromatic core.

III. The Fingerprint Region (1500 - 600 cm⁻¹)

This region is often complex but contains a wealth of structural information that is highly specific to the molecule.[10]

-

C-N Stretching: Aromatic amines display a strong C-N stretching band between 1335-1250 cm⁻¹.[6][8][9] This is a reliable indicator of the amine group's connection to the aromatic ring.

-

C-F and -CF₃ Group Vibrations: This is one of the most prominent features of the spectrum. The trifluoromethyl group produces exceptionally strong and intense absorption bands due to the high electronegativity of fluorine. Multiple strong bands are expected in the broad 1350-1100 cm⁻¹ region, corresponding to the asymmetric and symmetric C-F stretching modes of the -CF₃ group.

-

Aromatic C-H Out-of-Plane Bending (OOP): The substitution pattern on the benzene ring (1,2,4-trisubstitution) gives rise to characteristic strong absorption bands in the 900-800 cm⁻¹ range.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 850-600 cm⁻¹ range.[11][12][13]

-

N-H Wagging: Primary amines also show a broad and strong out-of-plane N-H wagging band, which can appear anywhere from 910-665 cm⁻¹.[6][8]

Summary of Characteristic Absorption Bands

The following table summarizes the key diagnostic peaks for 4-Amino-3-chlorobenzotrifluoride.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Primary Aromatic Amine | 3500 - 3400 | Medium |

| Symmetric N-H Stretch | Primary Aromatic Amine | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium, Sharp |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium - Strong |

| C=C Ring Stretch | Benzene Ring | 1600 - 1475 | Medium, Multiple Bands |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| C-F Stretch (Asymmetric & Symmetric) | Trifluoromethyl (-CF₃) | 1350 - 1100 | Very Strong, Multiple Bands |

| Aromatic C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Ring | 900 - 800 | Strong |

| C-Cl Stretch | Aryl Chloride | 850 - 600 | Strong |

| N-H Wag | Primary Amine | 910 - 665 | Strong, Broad |

Experimental Protocol for FTIR Analysis

Given that 4-Amino-3-chlorobenzotrifluoride is a liquid at room temperature (Melting Point: -22°C), the most direct and reliable method for obtaining its FTIR spectrum is using an Attenuated Total Reflectance (ATR) accessory.[1][14] This method requires minimal sample preparation and is highly reproducible.[14]

Methodology: Attenuated Total Reflectance (ATR-FTIR)

This protocol outlines a self-validating system for acquiring a high-quality spectrum. The causality for each step is explained to ensure technical accuracy.

Instrumentation and Materials:

-

FTIR Spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.

-

Sample of 4-Amino-3-chlorobenzotrifluoride.

-

Solvent (e.g., isopropanol or acetone) for cleaning.

-

Lint-free wipes.

-

Appropriate Personal Protective Equipment (PPE): safety goggles, nitrile gloves.[15][16]

Caption: A standardized workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Protocol:

-

Crystal Cleaning:

-

Action: Thoroughly clean the surface of the ATR crystal and the pressure anvil using a lint-free wipe dampened with isopropanol or acetone.

-

Causality: This step is critical to remove any residues from previous analyses, which could contribute interfering peaks to the spectrum.[17]

-

-

Background Acquisition:

-

Action: With the clean, empty ATR accessory in place, perform a background scan.

-

Causality: The background scan measures the ambient spectrum (e.g., atmospheric CO₂ and water vapor) and the instrument's response. The spectrometer automatically subtracts this from the sample scan, resulting in a spectrum of only the sample itself.

-

-

Sample Application:

-

Action: Place a small drop (1-2 drops are sufficient) of 4-Amino-3-chlorobenzotrifluoride directly onto the center of the ATR crystal.[18]

-

Causality: Only the portion of the sample in direct contact with the crystal will be analyzed. Using a minimal amount reduces waste and simplifies cleanup.

-

-

Pressure Application:

-

Sample Spectrum Acquisition:

-

Action: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard mid-IR range of 4000-400 cm⁻¹ is appropriate.

-

Causality: Co-adding multiple scans averages out random noise, leading to a cleaner and more easily interpretable spectrum.

-

-

Post-Analysis Cleanup:

-

Action: Raise the anvil, and clean both the crystal and anvil surfaces thoroughly with a solvent-dampened wipe as performed in Step 1.

-